REACTION_CXSMILES
|
[CH3:1]C1C=CC=C(C)C=1C(O)=O.BrBr.[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].CI>C(O)(=O)C>[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([O:20][CH3:1])=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)OC)C(=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]C1C=CC=C(C)C=1C(O)=O.BrBr.[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].CI>C(O)(=O)C>[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([O:20][CH3:1])=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)OC)C(=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |